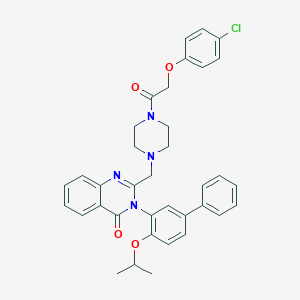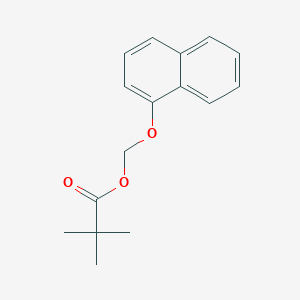![molecular formula C39H72O6 B3026222 9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)
9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester
Vue d'ensemble
Description
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a triacylglycerol composed of myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound has been identified in human breast milk . It is a liquid with a molecular formula of C39H72O6 and a molecular weight of 637.0 g/mol .
Applications De Recherche Scientifique
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in human breast milk and its nutritional benefits.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolism pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The compound’s molecular targets include enzymes involved in lipid digestion and absorption .
Analyse Biochimique
Biochemical Properties
9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester is involved in various biochemical reactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of triacylglycerols into free fatty acids and glycerol. This interaction is essential for the mobilization of stored energy in the form of fats. Additionally, this compound may interact with proteins involved in lipid metabolism and transport, influencing the overall lipid homeostasis in cells .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. This compound may affect gene expression by modulating the activity of transcription factors involved in lipid metabolism. Furthermore, it can impact cellular metabolism by providing a source of fatty acids for β-oxidation, a process that generates ATP .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it can act as a substrate for lipases, leading to the release of free fatty acids and glycerol. These free fatty acids can then be utilized in various metabolic pathways, including β-oxidation and the synthesis of other lipids. Additionally, this compound may influence enzyme activity by altering the lipid environment within cellular membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Over time, it may undergo degradation, leading to the formation of free fatty acids and other metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance lipid metabolism and energy production without causing adverse effects. At high doses, it can lead to lipid accumulation and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then utilized in β-oxidation to generate ATP. Additionally, it can be incorporated into phospholipids and other complex lipids, influencing membrane structure and function. This compound may also interact with enzymes involved in lipid synthesis and degradation, affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid transport proteins. These proteins facilitate the movement of lipids across cellular membranes and within the bloodstream. The compound can accumulate in lipid droplets, which serve as storage sites for triacylglycerols. Its distribution is influenced by factors such as lipid solubility and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and cellular membranes. It may also be found in the endoplasmic reticulum, where lipid synthesis and modification occur. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Its activity and function are closely linked to its subcellular distribution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, oleic acid, and butyric acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves similar esterification processes but on a larger scale. The process may include additional purification steps, such as distillation or chromatography, to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, producing new esters and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.
Major Products
Oxidation: Fatty acids and glycerol.
Hydrolysis: Myristic acid, oleic acid, butyric acid, and glycerol.
Transesterification: New esters and glycerol.
Comparaison Avec Des Composés Similaires
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be compared with other triacylglycerols, such as:
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains palmitic acid instead of butyric acid.
1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol: Contains palmitic acid at the sn-2 position.
1-Myristin-2-Olein-3-Butyrin: Another name for 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
The uniqueness of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol lies in its specific combination of fatty acids, which influences its physical and chemical properties, as well as its biological functions .
Propriétés
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAZCZKBJZSMH-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
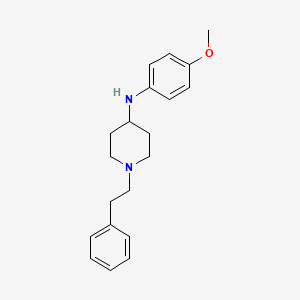
![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
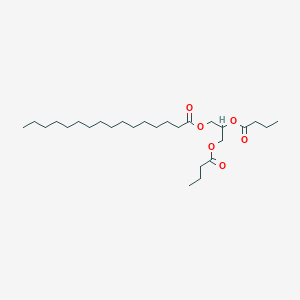
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)
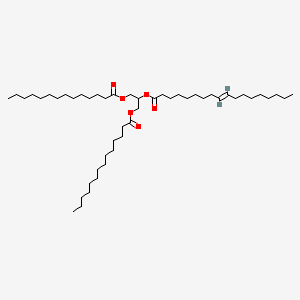
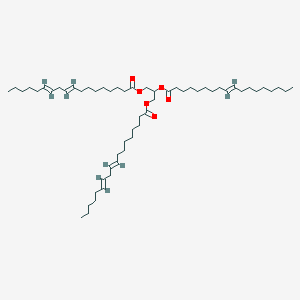
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
